(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid CAS number
(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid CAS number
An In-depth Technical Guide to (4-Fluoro-3-(carbamoyl)phenyl)boronic Acids for Advanced Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nomenclature and Significance
The precise compound "(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid" is not widely documented in readily available chemical literature or supplier catalogs. However, a closely related and structurally significant analogue, (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid , is well-characterized and commercially available, bearing the CAS Number 874219-19-9 .[1][2][3] This guide will focus on this specific analogue, providing a comprehensive technical overview of its properties, synthesis, and applications, which are directly translatable to the broader class of substituted phenylboronic acids.
(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a bifunctional organic compound that has emerged as a valuable building block in modern medicinal chemistry and organic synthesis. Its utility is anchored in the dual reactivity of its constituent parts: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and the fluorinated, substituted phenyl ring, which allows for the fine-tuning of molecular properties in drug candidates. The strategic placement of the fluorine atom and the methylcarbamoyl group influences the electronic properties and the pKa of the boronic acid, enhancing its reactivity and stability, and providing vectors for modifying solubility, metabolic stability, and target binding interactions.[4]
This guide offers a deep dive into the practical and theoretical aspects of this reagent, designed to empower researchers in leveraging its full potential in complex synthetic pathways and drug discovery programs.
Core Physicochemical and Structural Data
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid are summarized below.
Table 1: Key Properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 874219-19-9 | [1][2][3] |
| Molecular Formula | C₈H₉BFNO₃ | [1][2] |
| Molecular Weight | 196.97 g/mol | [5] |
| IUPAC Name | [4-Fluoro-3-[(methylamino)carbonyl]phenyl]boronic acid | [1] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | Typically ≥98% | [3] |
| Melting Point | 255 °C (literature value for a similar analogue) | [6] |
Synthesis and Mechanistic Considerations
The synthesis of substituted phenylboronic acids like (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid typically proceeds via a directed ortho-metalation (DoM) strategy, followed by borylation. This powerful method allows for the regioselective introduction of the boronic acid group.
Causality in the Synthetic Pathway:
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Starting Material Selection : The synthesis begins with a precursor molecule where the directing group (in this case, the amide) and other substituents are already in place on the aromatic ring.
-
Directed ortho-Metalation (Lithiation) : A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or tert-butyl lithium (t-BuLi), is used to deprotonate the aromatic ring.[4] The amide group directs the lithium to the adjacent ortho position. This reaction is conducted at very low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive organolithium intermediate.[4]
-
Borylation (Quenching) : The organolithium intermediate is a potent nucleophile. It is "quenched" by reacting it with an electrophilic boron source, most commonly trimethyl borate (B(OMe)₃).[4] The borate ester forms instantaneously.
-
Hydrolysis : The final step is an acidic workup (e.g., with aqueous HCl), which hydrolyzes the borate ester to the desired boronic acid.
This sequence provides a reliable and high-yield pathway to the target molecule, leveraging well-understood organometallic principles.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a self-validating, generalized procedure for the use of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid in a Suzuki-Miyaura reaction.
Objective : To couple (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid with a representative aryl bromide.
Materials :
-
(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware, nitrogen/argon line, magnetic stirrer, and heating mantle.
Step-by-Step Methodology :
-
Inert Atmosphere Preparation : Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Maintaining an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Reagent Addition : To the flask, add the aryl bromide (1.0 equiv.), (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., 3 mol%). The use of a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.
-
Solvent Addition and Degassing : Add the solvent system (e.g., dioxane and water in a 4:1 ratio). Degas the reaction mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen which can deactivate the catalyst.
-
Reaction Execution : Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup and Extraction : Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 times). The choice of solvent depends on the product's polarity.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the reagent.
GHS Hazard Information : This compound is classified as hazardous. Users must consult the full Safety Data Sheet (SDS) before use. Key hazards include:
-
H315 : Causes skin irritation. [7][8]* H319 : Causes serious eye irritation. [7][8]* H335 : May cause respiratory irritation. [7][8]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation | [7][8] |
| H319 | Causes serious eye irritation | [7][8] | |
| H335 | May cause respiratory irritation | [7][8] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [7][8] |
| P280 | Wear protective gloves/eye protection/face protection | ||
| P302+P352 | IF ON SKIN: Wash with plenty of water | [7] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [7][8] |
Handling Protocols :
-
Work in a well-ventilated area, preferably a chemical fume hood. [7]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [7][8]* Avoid formation of dust and aerosols. Use non-sparking tools. [7]* Wash hands thoroughly after handling. Storage Recommendations :
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]* For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended. [8]* Keep away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
Chem-Impex. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. [Link]
-
Matrix Fine Chemicals. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9. [https://matrix-fine-chemicals.com/product/MM849833869N14/[3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC-ACID]]([Link])
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Blago Fund. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. [Link]
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African Rock Art. 4-Fluoro-3-methoxyphenylboronic acid. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
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PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]
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PubChem. 4-Carboxy-3-fluorophenylboronic acid. [Link]
-
MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]
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Das, S., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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PubMed Central (PMC). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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